molecular formula C23H27NO8 B1264843 11-O-methylpseurotin A

11-O-methylpseurotin A

Cat. No.: B1264843
M. Wt: 445.5 g/mol
InChI Key: BSXLPZRKEPWAAT-CHZVKGAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

11-O-Methylpseurotin A is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin . Its primary target is the Hof1 deletion strain . Hof1 is a protein that plays a crucial role in cytokinesis, the process by which the cytoplasm of a eukaryotic cell divides to form two daughter cells.

Mode of Action

The compound selectively inhibits the Hof1 deletion strain . This means that it prevents the normal function of Hof1, thereby affecting the process of cytokinesis.

Biochemical Pathways

The biochemical pathways affected by this compound are related to cytokinesis, given its interaction with Hof1 By inhibiting Hof1, it likely disrupts the normal cell division process, leading to various downstream effects

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of Hof1, which likely leads to disruptions in cytokinesis . This could potentially result in abnormal cell division and growth.

Biochemical Analysis

Biochemical Properties

11-O-methylpseurotin A plays a crucial role in biochemical reactions, particularly in the inhibition of certain strains of yeast. It selectively inhibits a Hof1 deletion strain of Saccharomyces cerevisiae . The compound interacts with various enzymes and proteins, including those involved in the synthesis of secondary metabolites. The nature of these interactions often involves binding to specific sites on the enzymes, thereby inhibiting their activity and affecting the overall metabolic pathways within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In yeast cells, it decreases the survival of hof1Δ mutant strains . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce the production of secondary metabolites in Aspergillus fumigatus when co-cultivated with other microbial strains . This induction is likely due to the compound’s ability to modulate gene expression and metabolic pathways within the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. It binds to enzymes and proteins, inhibiting their activity and leading to changes in gene expression and metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and causing a cascade of biochemical reactions that ultimately affect the cell’s overall function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic pathways . These effects are often more pronounced in in vitro studies, where the controlled environment allows for precise observation of the compound’s impact over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects . These effects include changes in metabolic pathways, enzyme inhibition, and potential toxicity to certain cell types . Threshold effects have also been observed, where a specific dosage is required to achieve a noticeable impact on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of secondary metabolites . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolic processes and developing new therapeutic strategies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby maximizing its impact on cellular function and metabolic pathways .

Preparation Methods

Industrial Production Methods: Industrial production of 11-O-Methylpseurotin A would likely involve the cultivation of Aspergillus fumigatus under controlled conditions to optimize the yield of the compound. This process would include fermentation, extraction, and purification steps to isolate the compound from the fungal culture .

Chemical Reactions Analysis

Types of Reactions: 11-O-Methylpseurotin A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents and conditions used in reactions involving this compound are not extensively covered in the literature. Further research is needed to identify these reagents and conditions.

Major Products Formed: The major products formed from reactions involving this compound are not well-documented. More research is required to determine the products of these reactions.

Scientific Research Applications

Comparison with Similar Compounds

    Pseurotin A: Another compound from the same family, also produced by .

    Pseurotin D: A related compound with similar biosynthetic origins.

Uniqueness: 11-O-Methylpseurotin A is unique due to its specific inhibitory effect on Hof1 deletion strains, which is not observed with other pseurotin compounds .

Properties

IUPAC Name

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLPZRKEPWAAT-CHZVKGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 11-O-methylpseurotin A and how was it discovered?

A1: this compound (1) exhibits selective inhibitory activity against a specific yeast strain lacking the Hof1 protein. This discovery emerged from a bioassay-guided fractionation study employing a yeast halo assay with both wild-type and cell cycle-related mutant strains of Saccharomyces cerevisiae []. Interestingly, a closely related compound, pseurotin A (2), did not demonstrate activity in this same yeast screen []. This suggests a distinct structure-activity relationship within this class of compounds.

Q2: What is known about the structure of this compound?

A2: this compound is a new compound with a unique structure arising from a combination of polyketide synthase and nonribosomal peptide synthetase (PKS/NRPS) pathways []. Its planar structure and absolute configuration were determined using a combination of techniques, including 1D and 2D NMR, HRESIMS, optical rotation, J-based analysis, and comparisons to related biosynthetic pathways [].

Q3: Can co-cultivation with other microbes influence the production of this compound?

A3: Yes, co-cultivation has been shown to induce the production of this compound. For example, when the marine-derived fungal isolate Aspergillus fumigatus MR2012 was co-cultivated with the hyper-arid desert bacterial isolate Streptomyces leeuwenhoekii strain C34, this compound was produced, along with other metabolites like luteoride D, pseurotin G, and terezine D []. These compounds were not detected when A. fumigatus MR2012 was fermented alone under various conditions, highlighting the impact of microbial interactions on secondary metabolite production.

Q4: Are there any other interesting findings related to the production of this compound or related compounds?

A4: Research indicates that microbial co-culture can significantly impact the production of secondary metabolites, including those related to this compound. For example, co-cultivation of Aspergillus fumigatus MBC-F1-10 with Streptomyces bullii, a bacterium isolated from the Atacama desert, led to the production of several metabolites not detected in monocultures []. These included ergosterol, several diketopiperazine alkaloids (brevianamide F, spirotryprostatin A, 6-methoxy spirotryprostatin B, fumitremorgin C and its 12,13-dihydroxy derivative, fumitremorgin B), verruculogen, and notably, this compound []. This highlights the potential of co-cultivation strategies for activating silent biosynthetic pathways and discovering new bioactive compounds.

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